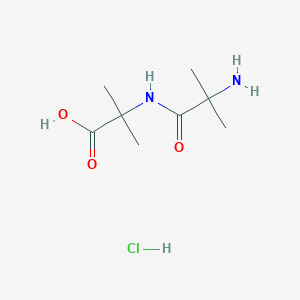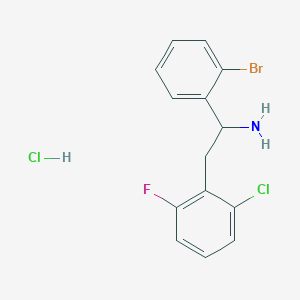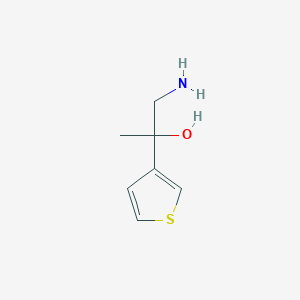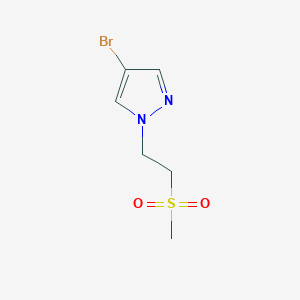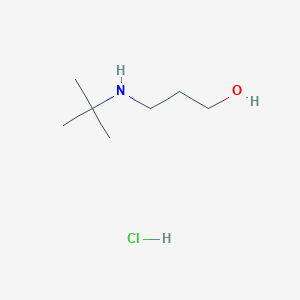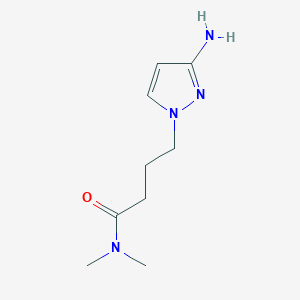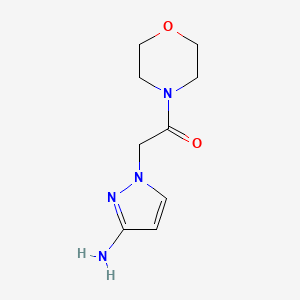![molecular formula C9H13NS B1525522 2-Methyl-3-[(methylsulfanyl)methyl]aniline CAS No. 1179681-32-3](/img/structure/B1525522.png)
2-Methyl-3-[(methylsulfanyl)methyl]aniline
Übersicht
Beschreibung
“2-Methyl-3-[(methylsulfanyl)methyl]aniline” is a chemical compound with the CAS Number: 1179681-32-3 . It has a molecular weight of 167.27 and its IUPAC name is 2-methyl-3-[(methylsulfanyl)methyl]aniline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-[(methylsulfanyl)methyl]aniline” is 1S/C9H13NS/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Synthesis of Sulfonated Oxindoles : A study by Liu et al. (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion starting from anilines. This reaction proceeds efficiently under mild conditions, demonstrating the utility of anilines in constructing sulfonated oxindoles, which are important in pharmaceutical chemistry (Liu, Zheng, & Wu, 2017).
- Catalysis for Suzuki-Miyaura C-C Coupling : Rao et al. (2014) described the use of a complex derived from 2-(Methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This showcases the compound's role in enhancing eco-friendly synthesis methods (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
Environmental Science
- Degradation of Aniline in Wastewater : Research by Liu et al. (2002) investigated the degradation of aniline using a bacterial strain, highlighting the environmental applications of aniline derivatives in bioremediation and wastewater treatment (Liu, Yang, Huang, Zhou, & Liu, 2002).
- Degradation of Pollutants : Wu et al. (2018) explored the use of persulfate activated by rice straw biochar for the degradation of aniline, demonstrating an effective method for removing organic pollutants from water (Wu, Guo, Han, Zhu, Zhou, & Lan, 2018).
Materials Science
- Anti-corrosive Properties : Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel, showcasing the potential of aniline derivatives in corrosion protection (Alam, Mobin, & Aslam, 2016).
Novel Applications
- Antimicrobial Activity : Karcı et al. (2009) synthesized novel heterocyclic disazo dyes from aniline derivatives and studied their antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Karcı, Şener, Yamaç, Şener, & Demirçalı, 2009).
- Fluorescent Sensors : Tian et al. (2015) developed a novel Schiff-base fluorescent sensor for aluminum(III) ions in living cells, using an aniline derivative, which could be a significant tool for biological and environmental monitoring (Tian, Yan, Yang, & Tian, 2015).
Eigenschaften
IUPAC Name |
2-methyl-3-(methylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCJZELUPKIFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(methylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



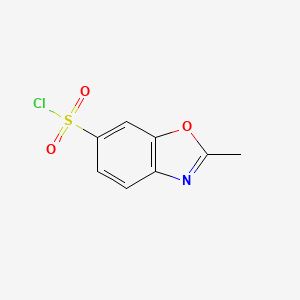
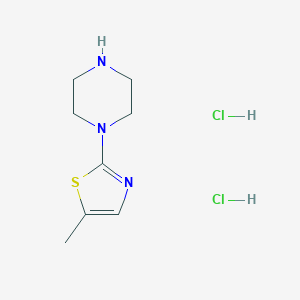
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)
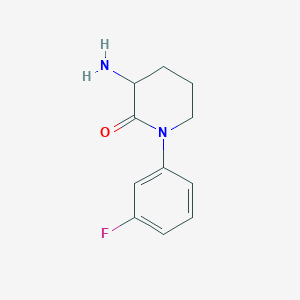
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
